molecular formula C4H6BrClN2S B1290022 (5-Bromothiazol-2-yl)methanamine hydrochloride CAS No. 1414958-88-5

(5-Bromothiazol-2-yl)methanamine hydrochloride

Cat. No. B1290022
CAS RN: 1414958-88-5
M. Wt: 229.53 g/mol
InChI Key: LLSQJRJUBNDTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be carried out at room temperature without the need for a catalyst. For example, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives is achieved through a novel isocyanide-based four-component reaction. This method could potentially be adapted for the synthesis of (5-Bromothiazol-2-yl)methanamine derivatives by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

While the molecular structure of (5-Bromothiazol-2-yl)methanamine hydrochloride is not provided, the structure of related compounds can be characterized by spectral data and high-resolution mass spectrometry (HRMS). These techniques would likely be applicable for confirming the structure of the target compound once synthesized .

Chemical Reactions Analysis

The papers do not provide specific reactions for (5-Bromothiazol-2-yl)methanamine hydrochloride. However, the synthesis of brominated heterocycles typically involves condensation reactions, as seen in the synthesis of 5-bromotropono[c]pyrazole derivatives. Such reactions are generally performed with good yields, indicating that the bromine substituent is well-tolerated in these reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Bromothiazol-2-yl)methanamine hydrochloride are not detailed in the provided papers. However, related compounds with bromine substituents and heterocyclic structures are described to have good solubility, metabolic stability, and favorable drug-like properties, which could be indicative of the properties of (5-Bromothiazol-2-yl)methanamine hydrochloride .

Scientific Research Applications

Receptor Agonist Applications and Research Tools

The development and application of receptor agonists, like TCB-2, highlight the exploration of receptor pharmacology and its implications for understanding CNS diseases. TCB-2, a compound with structural relevance, demonstrates high affinity for 5-HT2A receptors, offering a tool for preclinical studies to dissect molecular, cellular, and behavioral phenomena associated with receptor activation. This research avenue underscores the utility of specific agonists in delineating receptor functions, which may parallel research interests in compounds like "(5-Bromothiazol-2-yl)methanamine hydrochloride" for their receptor-specific activities (G. Giovanni & P. Deurwaerdère, 2017).

Potential for Novel Drug Development

Explorations into the pharmacological profiles of compounds, as with TCB-2, serve as a foundation for novel drug development, particularly in addressing CNS diseases through receptor-targeted mechanisms. The differentiation of compounds based on their pathway activation (e.g., PLC vs. PLA2) offers nuanced approaches to drug design, potentially guiding the development of therapeutics with minimized side effects and enhanced efficacy. Such research trajectories could inform studies on "(5-Bromothiazol-2-yl)methanamine hydrochloride", investigating its potential therapeutic roles and mechanism of action (G. Di Giovanni & P. De Deurwaerdère, 2018).

Implications for Understanding Psychotropic Effects

Investigations into the psychotropic effects of compounds, illustrated by the review on 5-MeO-DALT, provide critical insights into their psychoactive properties and potential applications or concerns in clinical and non-clinical settings. Such studies not only contribute to the pharmacological characterization of substances but also inform safety profiles and therapeutic potentials. This framework could be applicable to research on "(5-Bromothiazol-2-yl)methanamine hydrochloride", assessing its psychotropic properties and implications for use (J. Corkery et al., 2012).

properties

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSQJRJUBNDTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414958-88-5
Record name 2-Thiazolemethanamine, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-bromo-1,3-thiazol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4 N hydrochloric acid dioxane solution (2.3 L) was added dropwise to a solution (1.6 L) of 542 g of 5-bromo-2-t-butoxycarbonylaminomethylthiazole in ethanol at an internal temperature of 40° C. over a period of 1.1 hr. The mixture was stirred until the internal temperature reached 23° C. The precipitated crystal was collected by filtration, was washed twice with ethanol, and was then dried under the reduced pressure to give 394 g of 2-aminomethyl-5-bromothiazole hydrochloride.
Quantity
2.3 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.